

In Vitro Activity of LYS228 Against Carbapenem-Resistant Strains: A Technical Guide

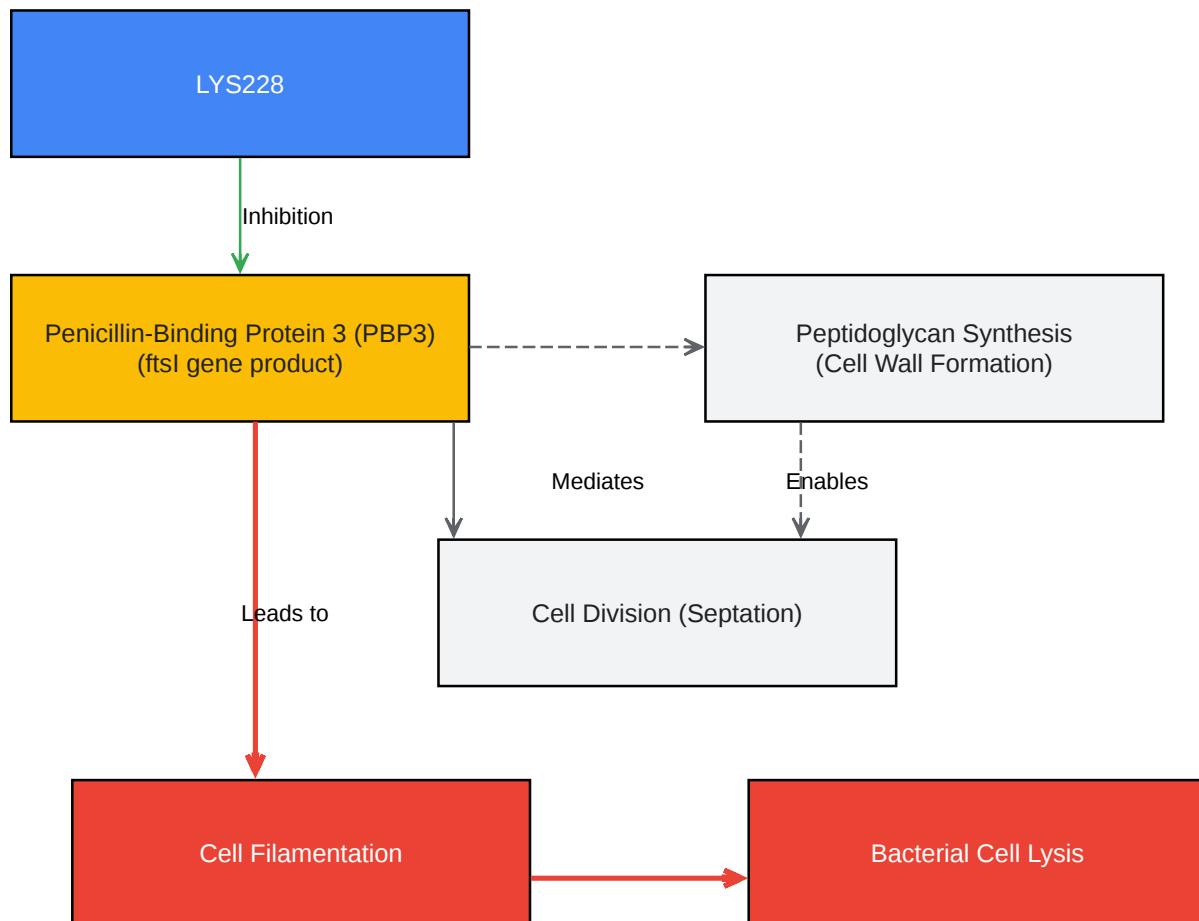
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antibacterial agent 228*

Cat. No.: *B15567854*

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LYS228 is a novel monobactam antibiotic engineered for stability against a broad spectrum of β -lactamases, including serine β -lactamases (SBLs) and metallo- β -lactamases (MBLs), which are primary drivers of carbapenem resistance in Gram-negative bacteria. This technical guide provides a comprehensive overview of the in vitro activity of LYS228 against carbapenem-resistant Enterobacterales, detailing its potency, spectrum of activity, and the methodologies used for its evaluation. Current data indicates that LYS228 demonstrates significant promise against carbapenem-resistant Enterobacterales (CRE), although its activity against other carbapenem-resistant non-fermenters, such as *Acinetobacter baumannii*, is not well-established in the available literature.

Mechanism of Action

LYS228, like other monobactams, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme for cell division (septation).^{[1][2]} Inhibition of PBP3 leads to cell filamentation and eventual lysis.^[2] A key advantage of the monobactam scaffold is its inherent stability against MBLs.^{[3][4]} LYS228 was specifically designed to enhance stability against SBLs, such as *Klebsiella pneumoniae* carbapenemases (KPCs), which degrade other monobactams like aztreonam.^[3]

[Click to download full resolution via product page](#)

Caption: Mechanism of action of LYS228.

In Vitro Activity Against Carbapenem-Resistant Enterobacterales (CRE)

LYS228 has demonstrated potent in vitro activity against a wide range of CRE isolates, including those producing the most common carbapenemases.

Overall Activity

Studies have shown that LYS228 is significantly more active than many comparator agents against multidrug-resistant Enterobacterales. Against a panel of 271 isolates, LYS228 had a MIC90 of 1 μ g/mL, which was at least 32-fold lower than that of aztreonam, ceftazidime, ceftazidime-avibactam, cefepime, and meropenem.^{[5][6]} For a collection of 77 carbapenem-resistant Enterobacterales isolates, the MIC90 of LYS228 was 4 μ g/mL.^{[5][6]}

Organism Group (n)	Drug	MIC Range (μ g/mL)	MIC50 (μ g/mL)	MIC90 (μ g/mL)	Reference
Enterobacterales (271)	LYS228	$\leq 0.06 - 64$	0.25	1	[5]
Aztreonam	$\leq 0.06 - >64$	16	>64	[5]	
Meropenem	$\leq 0.06 - >64$	0.12	>64	[5]	
Ceftazidime/avibactam	$\leq 0.06 - >64$	0.25	32	[5]	
Tigecycline	$\leq 0.12 - 16$	1	4	[5]	
Carbapenem-Resistant Enterobacterales (77)	LYS228	-	0.5	4	[1]

Activity Against Molecularly Characterized CRE

LYS228 retains its potency against Enterobacterales producing specific, clinically relevant carbapenemases. It is stable against both serine carbapenemases (e.g., KPC, OXA-48) and metallo- β -lactamases (e.g., NDM, VIM, IMP).^{[5][7][8]}

Carbapenemase Type	Organism(s)	LYS228 MIC (µg/mL)	Key Findings	Reference
KPC (e.g., KPC-2, KPC-3)	K. pneumoniae, E. coli	Generally ≤ 4	LYS228 is stable to KPC enzymes.	[5][6]
NDM (e.g., NDM-1)	K. pneumoniae, E. coli	Generally ≤ 4	Monobactam scaffold is intrinsically stable to MBLs like NDM.	[5][6]
OXA-48-like	Enterobacteriales	Generally ≤ 4	LYS228 is reported to be stable against OXA-48-like enzymes.	[8]
Multiple Carbapenemases	Enterobacteriales	MIC90 of 2 µg/mL against a panel with ESBLs, KPCs, and MBLs.	Potent activity against strains with complex resistance mechanisms.	[6]

Notably, LYS228 inhibited all tested carbapenemase-producing isolates at ≤ 4 µg/mL, with the exception of two multidrug-resistant isolates producing NDM-5, which had MICs of 16-32 µg/mL.[4]

In Vitro Activity Against Other Carbapenem-Resistant Organisms

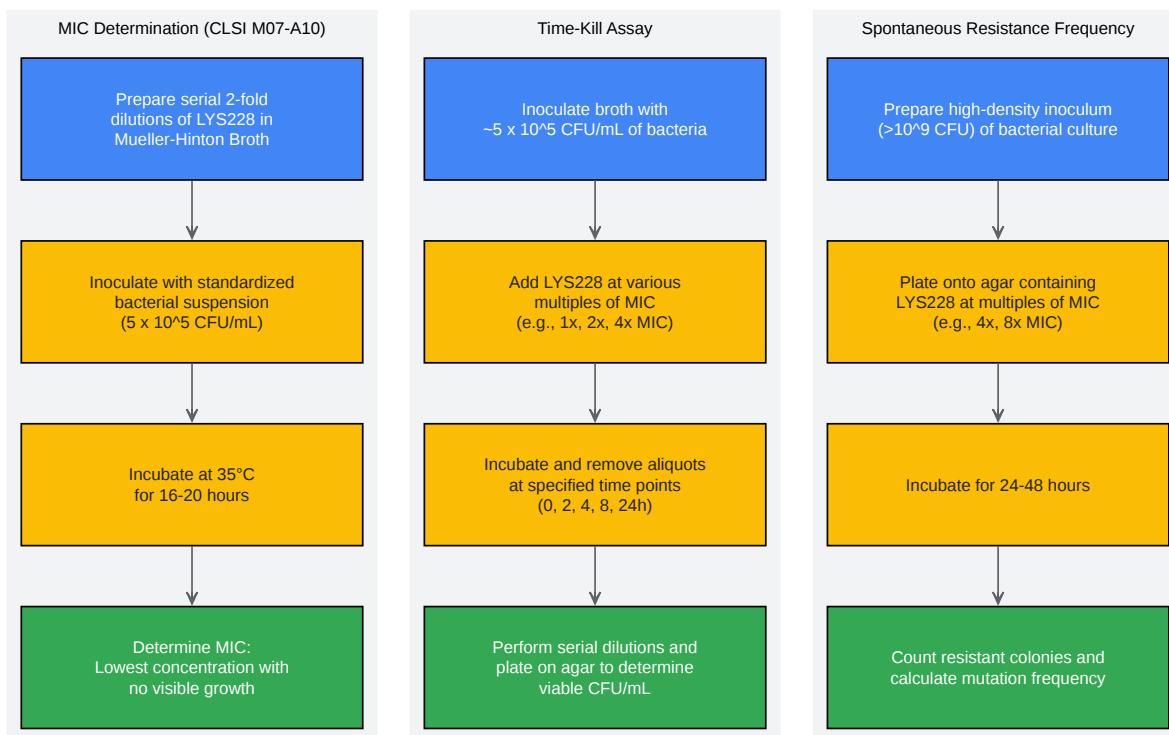
Pseudomonas aeruginosa

Current data suggests that LYS228 is not active against *Pseudomonas aeruginosa*.[8] This is a known limitation of many monobactam antibiotics.

Acinetobacter baumannii

There is a notable lack of publicly available data on the in vitro activity of LYS228 specifically against carbapenem-resistant *Acinetobacter baumannii* (CRAB). The complex and diverse resistance mechanisms in CRAB, which often include a combination of carbapenemases (primarily OXA-type enzymes), porin loss, and efflux pumps, present a significant challenge for many antibiotics.^[7] While LYS228's stability against some of these enzyme classes is established in Enterobacterales, its effectiveness against the specific resistance background of *A. baumannii* has not been reported in the reviewed literature. Further studies are required to determine if LYS228 has a potential role in treating infections caused by this pathogen.

Bactericidal Activity and Propensity for Resistance Time-Kill Assays


Time-kill studies have demonstrated the bactericidal activity of LYS228. At concentrations ≥ 4 times the MIC, LYS228 consistently achieved a ≥ 3 -log10 reduction in colony-forming units (CFU)/mL ($\geq 99.9\%$ killing) against *E. coli* and *K. pneumoniae* strains, including those producing KPC-2, KPC-3, and NDM-1 β -lactamases.^[5]

Spontaneous Resistance Frequency

The frequency of spontaneous single-step mutations leading to decreased LYS228 susceptibility is low. In a study of 12 Enterobacterales strains expressing various β -lactamases, no mutants were selected at 8 times the MIC of LYS228 (frequency $< 2.5 \times 10^{-9}$).^{[2][4]} At 4 times the MIC, mutants were selected from only two of the twelve strains at low frequencies (1.8×10^{-7} and 4.2×10^{-9}).^{[2][4]} The resulting mutants exhibited only modest increases in LYS228 MICs ($\leq 2 \mu\text{g/mL}$).^{[2][4]}

Experimental Protocols

The following section details the standardized methodologies used to generate the in vitro data presented in this guide.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. The monobactam LYS228: mode of action and mechanisms decreasing in vitro susceptibility of Escherichia coli and Klebsiella pneumoniae - OAK Open Access Archive [oak.novartis.com]
- 3. Optimization of novel monobactams with activity against carbapenem-resistant Enterobacteriaceae - Identification of LYS228 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae [pubmed.ncbi.nlm.nih.gov]
- 5. Novel antibiotic class shows promise against carbapenem-resistant Acinetobacter | CIDRAP [cidrap.umn.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. Carbapenem Resistance in Acinetobacter baumannii: Mechanisms, Therapeutics, and Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- To cite this document: BenchChem. [In Vitro Activity of LYS228 Against Carbapenem-Resistant Strains: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15567854#in-vitro-activity-of-lys228-against-carbapenem-resistant-strains>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com